molecular formula C23H22O14 B1659421 Spinatoside CAS No. 65039-74-9

Spinatoside

Cat. No.: B1659421
CAS No.: 65039-74-9
M. Wt: 522.4 g/mol
InChI Key: YIDAQAJEKNRLJS-QJAHINBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spinatoside belongs to the class of organic compounds known as flavonoid o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid. This compound exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in green vegetables and spinach. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

Flavonol Glycosides in Leaves of Spinacia oleracea

Aritomi, Komori, and Kawasaki (1985) isolated Spinatoside and three new flavonol glycosides from the polar fractions of the methanolic extract of Spinacia oleracea. These compounds were identified as patuletin 3-O-β-D-glucopyranosyl-(1 → 6)-[β-D-apiofuranosyl-(1 → 2)]-β-D-glucopyranoside, patuletin 3-O-β-gentiobioside, and spinacetin 3-O-β-gentiobioside, respectively. This study contributes to the understanding of the chemical composition of Spinacia oleracea and the potential biological activities of these glycosides, including this compound (Aritomi, Komori, & Kawasaki, 1985).

Bioactive Saponins and Glycosides

Yoshikawa, Murakami, Harada, Murakami, Yamahara, and Matsuda (1996) reported on potent inhibitors of ethanol absorption, including this compound, from the bark of Aralia elata SEEM. The structures of elatosides A, B, C, and D were determined, and the study found that the 3-O-glucuronide moiety and the 28-carboxyl group in oleanolic acid glucuronide-saponin were essential for exerting inhibitory activity. This research implies a potential role of this compound in modulating ethanol absorption (Yoshikawa et al., 1996).

Properties

CAS No.

65039-74-9

Molecular Formula

C23H22O14

Molecular Weight

522.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-3,6-dimethoxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H22O14/c1-33-19-9(25)6-11-12(13(19)26)14(27)20(34-2)18(35-11)7-3-4-10(8(24)5-7)36-23-17(30)15(28)16(29)21(37-23)22(31)32/h3-6,15-17,21,23-26,28-30H,1-2H3,(H,31,32)/t15-,16-,17+,21-,23+/m0/s1

InChI Key

YIDAQAJEKNRLJS-QJAHINBCSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O

SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

melting_point

159°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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